molecular formula C21H22N2O3S2 B2467733 N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide CAS No. 895442-99-6

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide

Cat. No.: B2467733
CAS No.: 895442-99-6
M. Wt: 414.54
InChI Key: VRKBRFDZUDOIQO-UHFFFAOYSA-N
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Description

N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide is a synthetic organic compound characterized by a thiazole core substituted with a 2,4-dimethylphenyl group at the 4-position and a tosylpropanamide moiety at the 2-position. Its structural complexity suggests utility in targeting enzymes or receptors, though specific applications require further validation .

Properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-14-4-7-17(8-5-14)28(25,26)11-10-20(24)23-21-22-19(13-27-21)18-9-6-15(2)12-16(18)3/h4-9,12-13H,10-11H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKBRFDZUDOIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide typically involves multiple steps. One common synthetic route starts with the bromination of 1-(2,4-dimethylphenyl)ethan-1-one using copper(II) bromide to produce 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one . This intermediate then undergoes a Hantzsch thiazole synthesis by reacting with thiourea to form 4-(2,4-dimethylphenyl)thiazol-2-amine . The final step involves the reaction of this intermediate with tosyl chloride and propanamide under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, potentially leading to new derivatives with enhanced biological activity.

Scientific Research Applications

Chemical Properties and Mechanism of Action

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide is characterized by its thiazole ring structure, which contributes to its biological activity. The compound acts primarily as a cell-permeable inhibitor of the Nek2 and Hec1 enzymes, which are crucial in regulating the cell cycle and mitosis. By inhibiting these enzymes, the compound effectively reduces the overall levels of Nek2 protein in cells, impacting cellular proliferation and survival pathways .

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent targeting specific enzymes involved in disease processes. Its ability to inhibit Nek2 and Hec1 suggests that it could play a role in cancer therapy, particularly in tumors where these proteins are overexpressed.

Biochemical Research

In biochemical studies, this compound serves as a valuable intermediate for synthesizing more complex molecules. Researchers utilize it to explore reaction mechanisms and structure-activity relationships within thiazole derivatives .

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. It has been shown to exhibit significant antibacterial activity against multidrug-resistant pathogens, including MRSA (Methicillin-resistant Staphylococcus aureus), with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against various bacterial strains. The results indicated that this compound demonstrated potent activity against multidrug-resistant strains, suggesting its potential as an alternative treatment option .

Case Study 2: Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a significant reduction in cell viability at concentrations above 10 µM. This finding underscores its potential in cancer therapeutics .

Summary of Applications

Application AreaDescription
Medicinal ChemistryPotential therapeutic agent targeting Nek2 and Hec1 enzymes
Biochemical ResearchIntermediate for synthesizing complex molecules; studying reaction mechanisms
Antimicrobial ActivitySignificant efficacy against multidrug-resistant bacteria
CytotoxicityReduction of cell viability in cancer cell lines

Mechanism of Action

The mechanism of action of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and its substituents play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The compound may exert its effects through various pathways, including the inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other thiazole- and sulfonamide-containing derivatives. Below is a comparative analysis based on substituent variations, synthetic pathways, and inferred biological activities.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Functional Groups Reported Applications/Properties
N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide Thiazole 2,4-Dimethylphenyl, Tosylpropanamide Tosyl, Thiazole Hypothesized enzyme inhibition (e.g., kinase or protease targets)
N-(2,4-Dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide (Sulfentrazone) Triazole + Sulfonamide Dichlorophenyl, Difluoromethyl-triazole Sulfonamide, Triazole Herbicide (protox inhibitor)
N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) Pyridinecarboxamide Difluorophenyl, Trifluoromethylphenoxy Carboxamide, Fluorinated aryl Herbicide (bleaching inhibitor)
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (EtoBenzanid) Benzamide Dichlorophenyl, Ethoxymethoxy Benzamide, Ethoxymethyl Plant growth regulator

Key Observations:

Tosylpropanamide versus sulfonamide (Sulfentrazone): Tosyl groups may confer greater steric hindrance, affecting binding affinity to target proteins .

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step reactions, analogous to the reductive cyclization methods described for thiadiazocin-thiazole hybrids (e.g., lead-mediated reduction in mixed solvent systems) . This contrasts with simpler amidation pathways for benzamide derivatives like EtoBenzanid .

Biological Activity

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide is a thiazole derivative that exhibits a range of biological activities, making it a compound of interest in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O4S, with a molecular weight of approximately 342.45 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, and a tosyl group that enhances its reactivity and solubility in various solvents.

Biological Activities

This compound has been studied for several biological activities:

  • Antimicrobial Activity : The compound shows significant antibacterial and antifungal properties. Research indicates that thiazole derivatives are often effective against a variety of pathogens due to their ability to inhibit microbial growth through interference with cellular processes.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways, although specific mechanisms remain to be fully elucidated.
  • Antitumor Potential : Some thiazole derivatives have demonstrated cytotoxic effects against cancer cell lines. This compound could potentially be explored for its anticancer properties in future studies.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The thiazole ring may interact with enzymes or proteins, leading to the inhibition of their activity. Such interactions can disrupt various biological pathways associated with inflammation and microbial resistance.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other thiazole derivatives:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(5-acetyl-4-methylthiazol-2-yl)-3-tosylpropanamideContains acetyl groupAntimicrobial potentialAcetylation alters reactivity
N-[4-(2,5-dimethoxyphenyl)-5-methylthiazol-2-yl]acetamideDimethoxy substitutionPotential anticancer propertiesMethoxy groups enhance solubility
N,N-Dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]anilinePiperazine moietyDiverse pharmacological profilesPiperazine enhances bioavailability

This comparison illustrates that while these compounds share certain structural motifs (like thiazole rings), their unique substitutions lead to different properties and potential applications in medicinal chemistry.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study conducted on various thiazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy.
  • Cytotoxicity Against Cancer Cells : Research exploring the cytotoxic effects of thiazole derivatives on cancer cell lines showed promising results for compounds with similar structures. These studies indicated that the presence of specific functional groups could enhance the compound's ability to induce apoptosis in cancer cells.
  • Inflammatory Response Modulation : Investigations into the anti-inflammatory effects of thiazole derivatives revealed that certain compounds could effectively reduce pro-inflammatory cytokine levels in vitro. This suggests a potential therapeutic application for this compound in managing inflammatory diseases.

Q & A

Q. What crystallographic techniques determine the 3D conformation, and how do structural features correlate with activity?

  • Methodology :
  • X-ray diffraction : Use ORTEP-III for crystal structure refinement. Compare torsional angles (e.g., thiazole-propanamide dihedral) with docking poses .
  • SAR correlation : Overlay active/inactive analogs to identify critical hydrogen bonds (e.g., tosyl S=O with kinase hinge region) .

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